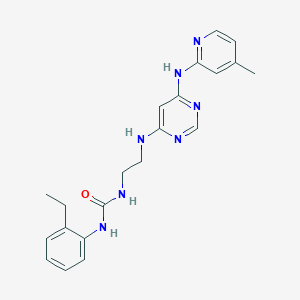
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
This compound is part of a broader class of chemicals that have been synthesized and characterized to understand their structural properties and reactivity. Research has shown that compounds with similar pyrimidine and urea structures are synthesized to explore their chemical behaviors and interactions. For instance, studies on pyrimidine derivatives have revealed how these compounds react with different chemical agents, providing a basis for developing new synthetic pathways and compounds with potential applications in drug discovery and development (Yamanaka, Niitsuma, & Sakamoto, 1979).
Anticancer Activity
Compounds with similar structural motifs have been explored for their anticancer activity. The design and synthesis of novel pyrimidines and their derivatives have been a focus to evaluate their biological activities, including anticancer properties. Such studies contribute to the identification of potential therapeutic agents against various cancer types. For example, the exploration of soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas has shown promising results in vitro and in vivo anticancer activity, highlighting their potential as medicinal agents to treat proliferative diseases (Schroeder et al., 2001).
Enzyme Inhibition
The study of enzyme inhibitors is crucial for understanding biochemical pathways and developing therapeutic agents. The compound falls within a category of molecules that have been investigated for their inhibitory effects on specific enzymes, contributing to potential treatments for cognitive impairments and neurodegenerative diseases. Research into 3-aminopyrazolo[3,4-d]pyrimidinones, for instance, has led to the discovery of potent inhibitors of phosphodiesterase 1 (PDE1), which have applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Agricultural Applications
In the agricultural sector, similar compounds have been investigated for their role in herbicide degradation, impacting soil and water contamination concerns. Studies on the degradation of chlorimuron-ethyl by Aspergillus niger, for example, demonstrate the microbial transformation of herbicides, providing insights into environmental detoxification and the development of more eco-friendly agricultural practices (Sharma, Banerjee, & Choudhury, 2012).
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-16-6-4-5-7-17(16)27-21(29)24-11-10-23-18-13-20(26-14-25-18)28-19-12-15(2)8-9-22-19/h4-9,12-14H,3,10-11H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACGAZHOCYCIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)
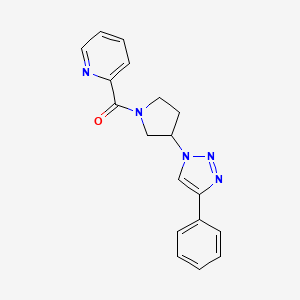
![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)
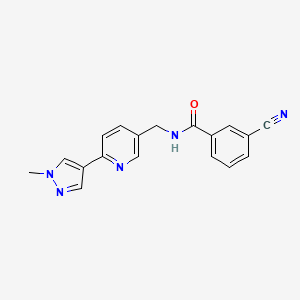
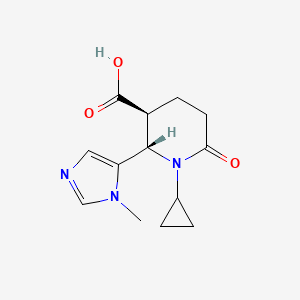

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)
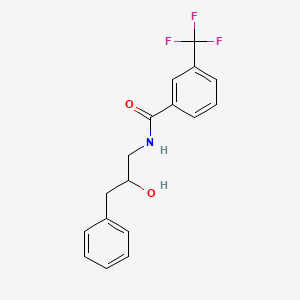
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)
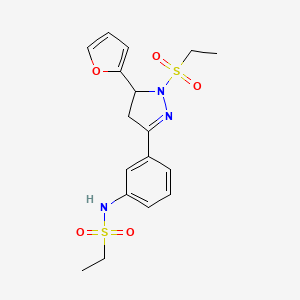
![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)